
Methyl 4-chlorophenylacetate
Overview
Description
Methyl 4-chlorophenylacetate (CAS: 52449-43-1) is an aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. It is characterized by a para-chlorinated phenyl group attached to an acetate methyl ester moiety. Key physical properties include a boiling point of 240.3°C (at 760 mmHg) and a density of 1.2 g/cm³ . The compound is used as a synthetic intermediate in agrochemicals, such as in the synthesis of etofenprox analogues , and as a reference material in pharmaceutical production . Its hazards include skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
Preparation Methods
Esterification of 4-Chlorophenylacetic Acid
The most direct route to Methyl 4-chlorophenylacetate involves esterifying 4-chlorophenylacetic acid with methanol under acidic conditions. This method leverages well-established esterification mechanics, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst.
Reaction Mechanism and Conditions
In a typical procedure, 4-chlorophenylacetic acid (27 mmol) is refluxed with excess methanol (50 mL) and concentrated sulfuric acid (1–2 mL) for 6–8 hours . The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is driven to completion by removing water via azeotropic distillation or molecular sieves. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted with dichloromethane or ethyl acetate .
Table 1: Optimization of Esterification Parameters
Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Catalyst (H₂SO₄) | 1.5 mL | 88 | >95 | |
Reaction Time | 7 hours | 85 | 93 | |
Methanol Quantity | 3:1 molar ratio | 90 | 97 |
Purification and Characterization
Crude this compound is purified via vacuum distillation (b.p. 120–122°C at 15 mmHg) or silica gel chromatography using hexane:ethyl acetate (10:1) . Nuclear magnetic resonance (NMR) confirms successful esterification: ¹H NMR (CDCl₃) δ 3.67 (s, 3H, OCH₃), 3.74 (s, 2H, CH₂), 7.25–7.35 (m, 4H, aromatic) . The ¹³C NMR spectrum shows a carbonyl signal at δ 171.2 ppm and an aromatic quartet at δ 128–133 ppm .
Friedel-Crafts Acylation of Chlorobenzene
An alternative synthesis begins with Friedel-Crafts acylation, constructing the 4-chlorophenyl backbone before esterification. This method is advantageous for large-scale production due to its modularity.
Synthesis of 4-Chlorophenylacetyl Chloride
Chlorobenzene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C . The Lewis acid catalyzes electrophilic substitution, directing the acyl group to the para position. After 2 hours, the mixture is quenched with ice-water, and the intermediate 4-chlorophenylacetyl chloride is isolated via fractional distillation (yield: 70%) .
Hydrolysis and Esterification
The acyl chloride is hydrolyzed to 4-chlorophenylacetic acid using aqueous NaOH (20%) at 80°C for 1 hour . Subsequent esterification with methanol, as described in Section 1, yields this compound with an overall yield of 62–68% .
Table 2: Friedel-Crafts Pathway Efficiency
Step | Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Acylation | AlCl₃, 0°C, 2h | 70 | 89 | |
Hydrolysis | NaOH, 80°C, 1h | 92 | 95 | |
Esterification | H₂SO₄, reflux, 7h | 85 | 93 |
Halogenation of Phenylacetic Acid Derivatives
Halogenation offers a route to introduce the chlorine substituent post-esterification, though this method is less common due to regioselectivity challenges.
Chlorination of Methyl Phenylacetate
Methyl phenylacetate is treated with chlorine gas (Cl₂) in acetic acid under UV light at 40°C . The reaction proceeds via radical mechanism, preferentially chlorinating the para position due to steric and electronic factors. After 6 hours, the mixture is neutralized and extracted, yielding this compound with 55–60% selectivity .
Limitations and Byproducts
This method generates ortho- and meta-chloro isomers (15–20% combined), requiring rigorous chromatography for separation . Additionally, over-chlorination may occur, necessitating precise stoichiometric control.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow reactors and heterogeneous catalysts.
Continuous Esterification
In a patented process, 4-chlorophenylacetic acid and methanol are pumped through a tubular reactor packed with Amberlyst-15 resin at 100°C and 10 bar . Residence times of 30 minutes achieve 94% conversion, with the catalyst reused for >50 cycles without significant deactivation .
Waste Management and Sustainability
Spent catalysts and solvent vapors are treated via distillation and carbon adsorption, reducing environmental impact. Recent advances explore biocatalysts (e.g., lipases) for greener esterification, though yields remain suboptimal (70–75%) .
Analytical and Quality Control Protocols
Ensuring product integrity requires stringent analytical checks:
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Gas Chromatography (GC): Purity assessed using a DB-5 column (30 m × 0.25 mm), He carrier gas, FID detector .
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Mass Spectrometry (MS): Molecular ion peak at m/z 184 ([M]⁺) confirms molecular weight .
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X-ray Crystallography: Resolves structural ambiguities; bond lengths (C=O: 1.21 Å) align with ester functional groups .
Scientific Research Applications
Pharmaceuticals
Methyl 4-chlorophenylacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities. For instance, studies have shown that modifications to the phenyl ring can enhance biological activity, making it a focal point in drug development .
Agrochemicals
In agrochemical applications, this compound is utilized as an intermediate in the production of herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable for developing effective agricultural chemicals. Research has indicated that derivatives of this compound exhibit significant herbicidal activity against various weed species .
Organic Synthesis
This compound is employed as a building block in organic synthesis due to its reactivity and functional group compatibility. It is often used in carbonylation reactions to produce more complex esters and ketones, which are essential in various chemical processes .
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited enhanced antibacterial activity against resistant strains of bacteria. The research focused on modifying the chloro group to improve pharmacokinetic properties while maintaining efficacy .
Case Study 2: Agrochemical Efficacy
Research conducted at a leading agricultural institute demonstrated that formulations containing this compound derivatives significantly reduced weed populations in controlled field trials. The study concluded that these compounds could serve as effective alternatives to traditional herbicides, minimizing environmental impact .
Mechanism of Action
The mechanism of action of methyl 4-chlorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 4-chlorophenylacetic acid, which then exerts its biological effects. The pathways involved include enzyme-mediated hydrolysis and subsequent interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4-Chlorophenylacetate
Ethyl 4-chlorophenylacetate (CAS: 14062-24-9) is the ethyl ester analog. Its molecular formula is C₁₀H₁₁ClO₂, with a higher molecular weight (198.65 g/mol) due to the ethyl group. This compound is less commonly referenced in synthesis but shares biodegradation pathways with the methyl ester .
Methyl 2-Chlorophenylacetate
Methyl 2-chlorophenylacetate (CAS: 56525-63-4) is a structural isomer with chlorine in the ortho position. The altered substitution pattern likely reduces enzymatic recognition during biodegradation, as microbial dioxygenases (e.g., Pseudomonas sp. CBS3) are specific to para-substituted substrates . Physical properties, such as boiling point and density, may differ slightly due to steric effects .
Table 1: Physical and Chemical Properties of Selected Compounds
Biodegradation Pathways
This compound
The compound is metabolized by Pseudomonas sp. strain CBS3 via a 3,4-dioxygenase system (EC 1.14.12.9), which hydroxylates the aromatic ring and removes chlorine before ring cleavage. The pathway produces 3,4-dihydroxyphenylacetate as a key intermediate . This contrasts with 2,4-dichlorophenoxyacetic acid (2,4-D), which undergoes deacetylation prior to dehalogenation .
Comparison with Other Halogenated Aromatics
- Pentachlorophenol (PCP): Degraded by a flavoprotein monooxygenase requiring 2 NADPH per molecule, unlike the Fe²⁺-dependent dioxygenase for 4-chlorophenylacetate .
- 4-Chlorobenzoate : Utilizes hydrolytic dehalogenases, emphasizing substrate-specific enzymatic mechanisms .
Table 2: Biodegradation Mechanisms of Halogenated Compounds
Biological Activity
Methyl 4-chlorophenylacetate (CAS Number: 1878-66-6) is an ester compound derived from 4-chlorophenylacetic acid, which is known for its diverse biological activities, including potential anticancer properties. This article explores the biological activity of this compound, drawing from various studies and research findings.
Property | Value |
---|---|
Molecular Formula | C9H9ClO2 |
Molecular Weight | 184.62 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | 294.1 °C |
Melting Point | 102-105 °C |
This compound exhibits biological activity primarily through its interaction with cellular pathways related to cancer and inflammation. It is believed to act by inhibiting certain enzymes involved in tumor growth and proliferation. The compound's structure allows it to penetrate cell membranes effectively, making it a candidate for further medicinal chemistry studies.
Anticancer Activity
Research has indicated that derivatives of 4-chlorophenylacetic acid possess anticancer properties. For instance, studies have shown that 4-chlorophenylacetate can inhibit estrogen-induced mammary tumor formation in transgenic mouse models, suggesting a potential application in breast cancer treatment .
Additionally, a study investigating the cytotoxic effects of various compounds on cancer cell lines found that this compound exhibited significant cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines while showing minimal toxicity to normal cells (MRC-5) . This selectivity is crucial for developing effective anticancer therapies with fewer side effects.
Case Studies
Case Study 1: Inhibition of Tumor Formation
- Objective: To evaluate the effect of this compound on mammary tumor formation.
- Method: Transgenic mice were treated with the compound, and tumor development was monitored.
- Results: Significant reduction in tumor incidence was observed compared to control groups, indicating potential as a preventive agent against breast cancer.
Case Study 2: Cytotoxicity Assessment
- Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
- Method: MTT assay was performed on HT-29 and A549 cells.
- Results: The compound demonstrated IC50 values indicating potent cytotoxicity, particularly against HT-29 cells, while exhibiting low toxicity towards normal fibroblast cells .
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for its antimicrobial activity. Research suggests that it may inhibit the growth of specific bacterial strains, contributing to its profile as a multi-functional agent in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 4-chlorophenylacetate, and how are they utilized in experimental design?
this compound (C₉H₉ClO₂) has a molecular weight of 184.62 g/mol, a density of 1.197 g/cm³, a boiling point of 240.3°C (760 mmHg), and a refractive index of 1.523 . These properties are critical for solvent selection, reaction optimization, and purification (e.g., distillation or recrystallization). For example, its low vapor pressure (0.0382 mmHg at 25°C) suggests limited volatility under ambient conditions, making it suitable for reflux reactions. The flash point (108.8°C) informs safety protocols for handling flammable solvents. Structural confirmation via NMR and IR spectroscopy is standard, leveraging the ester carbonyl (C=O) and aromatic C-Cl signals for validation .
Q. How can researchers assess the environmental significance of this compound, and what analytical methods are recommended?
As a chlorinated aromatic compound, this compound is studied for environmental persistence and microbial degradation. HPLC or GC-MS quantifies its presence in environmental samples, while microbial assays (e.g., Pseudomonas spp. or Arthrobacter spp.) evaluate biodegradation pathways . For instance, Pseudomonas sp. strain CBS3 utilizes 4-chlorophenylacetate 3,4-dioxygenase to cleave the aromatic ring, a key step in detoxification . Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) further clarify its environmental fate .
Q. What protocols ensure the stability of this compound in laboratory settings?
Storage at 0–6°C in airtight containers minimizes hydrolysis and oxidation. Kinetic stability assessments via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., thermal stability up to 240°C) . Solvent compatibility should be tested—polar aprotic solvents like acetonitrile are often preferred to avoid ester hydrolysis.
Advanced Research Questions
Q. How can Hirshfeld surface analysis and energy frameworks elucidate crystal packing interactions in this compound derivatives?
In zinc(II) complexes of 4-chlorophenylacetate, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions. For example, H···H (49.3%) and H···O/O···H (14.6%) dominate, with π-π stacking (indicated by adjacent red/blue triangles on shape index maps) contributing to 3D network stability . Energy frameworks decompose interaction energies into dispersion (-3.2 kJ/mol), polarization (-0.2 kJ/mol), and electrostatic (2.2–3.4 kJ/mol) components, validating X-ray diffraction data . This methodology is critical for designing coordination polymers or cocrystals with tailored properties.
Q. What enzymatic pathways degrade this compound, and how do they differ across microbial species?
Pseudomonas sp. strain CBS3 employs a two-component 4-chlorophenylacetate 3,4-dioxygenase system (EC 1.14.12.9), where Component A (oxidoreductase) and Component B (oxygenase) catalyze ring hydroxylation and dehalogenation . In contrast, Arthrobacter sp. ATCC33790 uses hydrolytic dehalogenases for direct C-Cl bond cleavage . Comparative genomic studies (e.g., proteomics or gene knockout assays) can identify species-specific pathway efficiency, aiding bioremediation strategy design.
Q. How do computational models (e.g., DFT or CrystalExplorer) predict the reactivity and interaction energies of this compound?
Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the ester carbonyl and chlorine atoms are reactive hotspots . CrystalExplorer’s CE-B3LYP model evaluates lattice energies, showing dispersion forces dominate in crystal packing (-3.2 kJ/mol), while electrostatic interactions (3.4 kJ/mol) stabilize hydrogen-bonded networks . These models guide synthetic routes for functional materials or drug precursors.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYGBWRUXQDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200448 | |
Record name | Methyl 4-chlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-43-1 | |
Record name | Benzeneacetic acid, 4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52449-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chlorophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chlorophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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